

An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Distearin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Distearin

Cat. No.: B120778

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, a diacylglycerol composed of a glycerol backbone with two stearic acid chains esterified at the sn-1 and sn-3 positions, is a molecule of significant interest in pharmaceutical sciences and material science. Its thermodynamic properties, particularly its polymorphic behavior, are crucial for applications in drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), where the physical state of the lipid matrix governs drug loading, release kinetics, and stability. This technical guide provides a comprehensive overview of the core thermodynamic properties of **1,3-Distearin**, detailing its polymorphic forms, the experimental protocols for their characterization, and the associated thermodynamic data.

Physicochemical Properties of 1,3-Distearin

1,3-Distearin is a white to off-white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value
Synonyms	1,3-Distearoylglycerol, Glyceryl 1,3-distearate
CAS Number	504-40-5
Molecular Formula	C ₃₉ H ₇₆ O ₅
Molecular Weight	625.03 g/mol
Appearance	White to Off-White Solid
Melting Point	78.5-79 °C (solvent: ethyl ether)

Polymorphism and Thermodynamic Data

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, exhibit distinct thermodynamic properties, including melting point, enthalpy of fusion, and stability. For 1,3-diacylglycerols like **1,3-Distearin**, the most commonly observed polymorphs are the β' (beta-prime) and β (beta) forms.[4] In some cases, a less stable α (alpha) form can also be observed.[5]

The β' form is generally metastable and transforms into the more stable β form over time or with thermal treatment. The β form, being the most stable, has a higher melting point and a more ordered crystal lattice.[4]

Table of Thermodynamic Properties of **1,3-Distearin** Polymorphs

Polymorph	Melting Point (°C)	Enthalpy of Fusion (kJ/mol)
β' (beta-prime)	Data not specifically available for 1,3-Distearin; typically lower than the β form.	Data not specifically available for 1,3-Distearin.
β (beta)	Data not specifically available for 1,3-Distearin; generally the highest melting point.	Data not specifically available for 1,3-Distearin.

Note: While specific enthalpy of fusion and distinct melting points for each polymorph of pure **1,3-Distearin** are not readily available in the reviewed literature, the general behavior of 1,3-diacylglycerols suggests the β form has a higher melting point and enthalpy of fusion compared to the β' form. For a related compound, 1,3-palmitoyl-stearoyl-2-oleoyl glycerol (POS), the β polymorphs have melting points ranging from 32.9 to 38.7 °C and enthalpies of fusion from 141.5 to 158.7 kJ/mol.[6][7][8] For tristearin, a related triglyceride, the β_1 and β_2 forms have distinct melting points and enthalpies of fusion.[9]

Experimental Protocols

The characterization of the thermodynamic properties of **1,3-Distearin** and its polymorphs relies on several key analytical techniques.

Preparation of Polymorphs

The specific crystalline form of **1,3-Distearin** obtained depends on the crystallization conditions, such as the cooling rate, solvent, and temperature.

General Protocol for Polymorph Preparation:

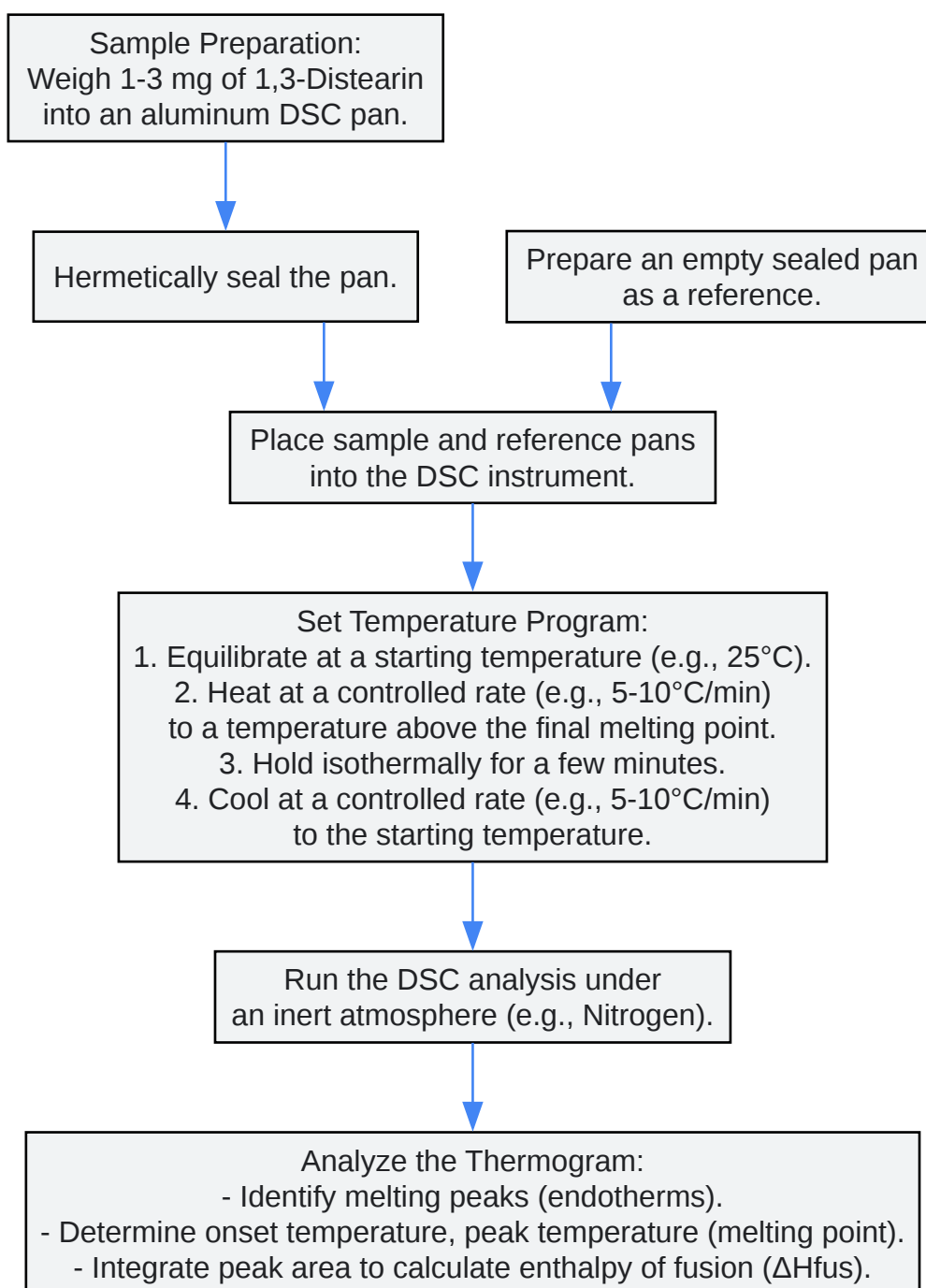
- Melt Crystallization:
 - Heat the **1,3-Distearin** sample to a temperature approximately 10-20 °C above its final melting point to ensure complete melting and erase any crystal memory.
 - For the α form: Rapidly cool the melt to a low temperature (e.g., by quenching in liquid nitrogen or on a cold plate). This kinetically traps the molecules in the less stable α form.
 - For the β' form: Cool the melt at a moderate rate (e.g., 5-10 °C/min) to a temperature just below the melting point of the β' form and hold isothermally.
 - For the β form: Cool the melt very slowly (e.g., 0.1-1 °C/min) or hold the sample at a temperature just below the melting point of the β' form for an extended period to allow for the transition to the more stable β form.
- Solvent Crystallization:

- Dissolve the **1,3-Distearin** in a suitable solvent (e.g., hexane, acetone) at an elevated temperature.
- Slowly cool the solution or allow the solvent to evaporate slowly at a constant temperature. The choice of solvent and the rate of cooling/evaporation will influence the resulting polymorph.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Experimental Workflow for DSC Analysis:



[Click to download full resolution via product page](#)

Caption: Workflow for DSC analysis of **1,3-Distearin**.

DSC Analysis Protocol:

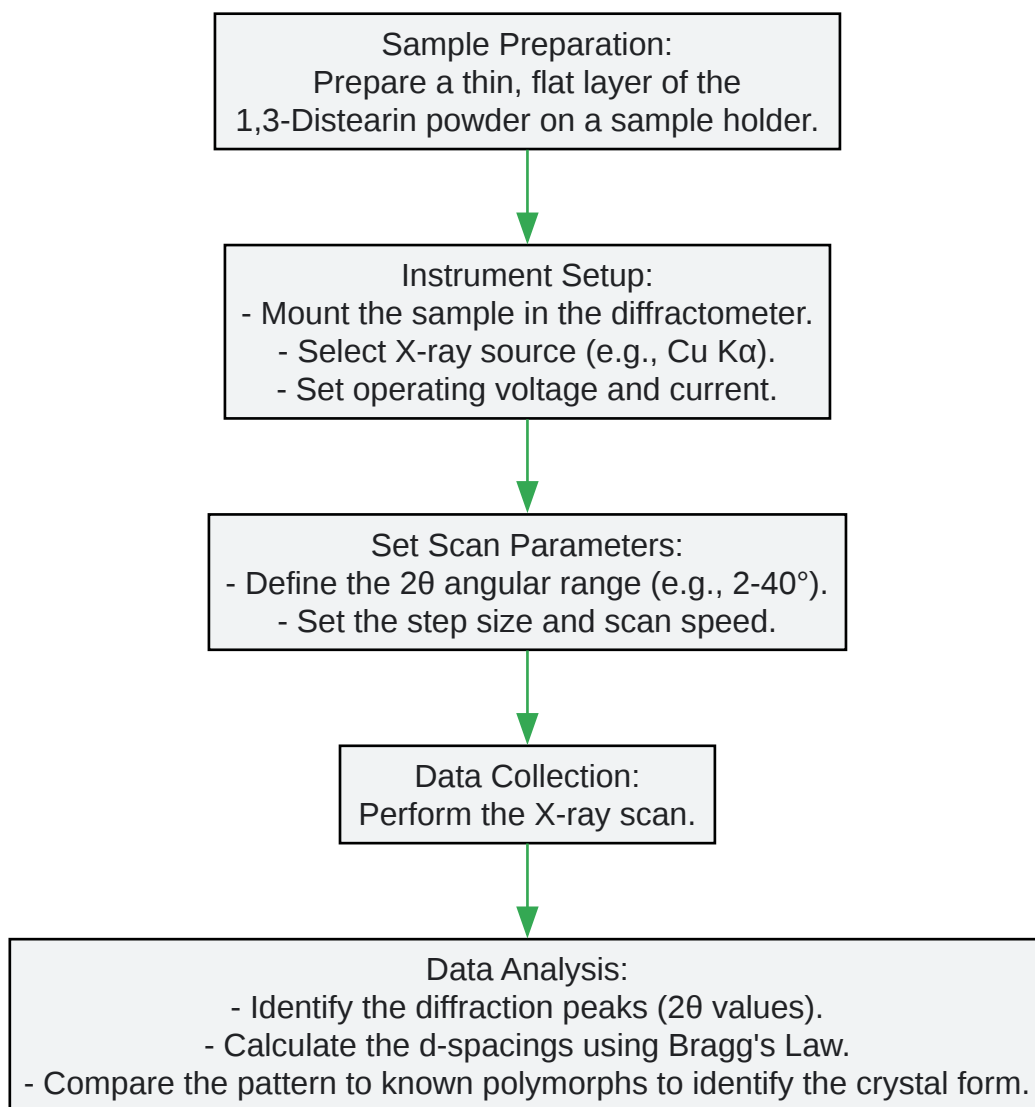
- Sample Preparation: Accurately weigh 1-3 mg of the **1,3-Distearin** sample into a standard aluminum DSC pan.

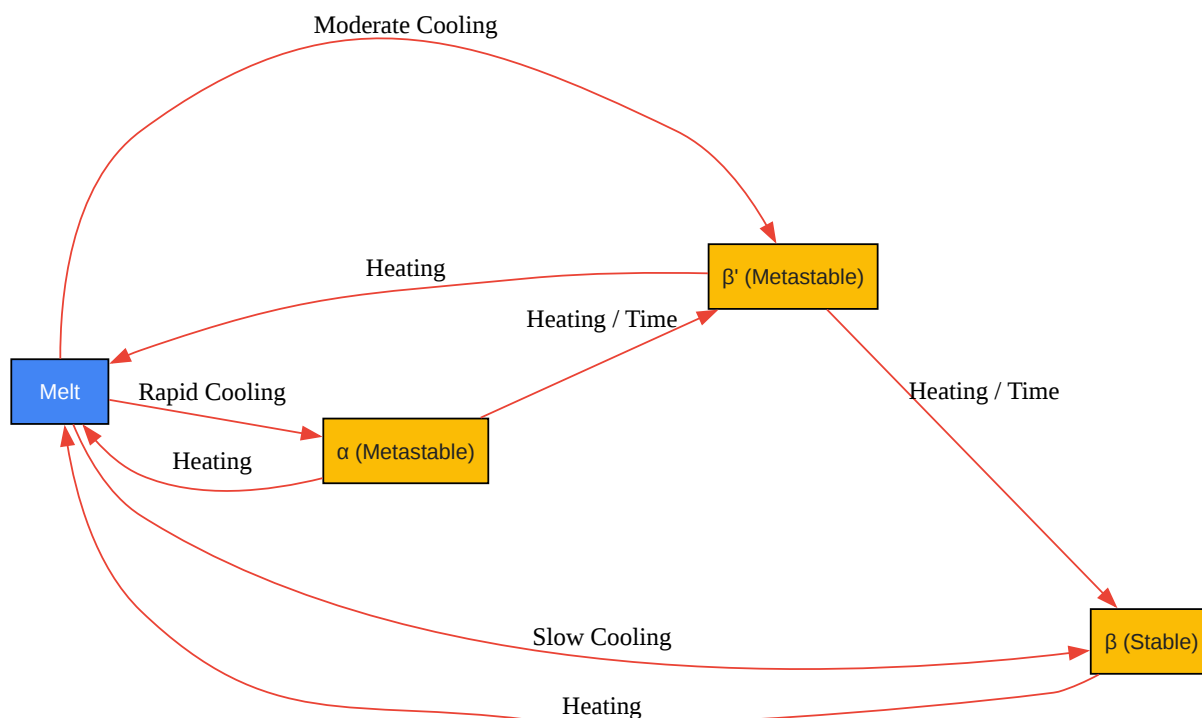
- Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. An empty sealed pan is used as a reference.
- Instrument Setup: Place the sample and reference pans in the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.
- Thermal Program:
 - Equilibrate the sample at a starting temperature well below its first expected thermal event (e.g., 25°C).
 - Heat the sample at a constant rate, typically between 2 and 20°C/min, to a temperature above its final melting point (e.g., 100°C).
 - Hold the sample at this temperature for a few minutes to ensure complete melting.
 - Cool the sample at a controlled rate back to the starting temperature.
 - A second heating scan is often performed to observe the behavior of the melt-crystallized sample.
- Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (ΔH_{fus}) by integrating the area under the melting endotherm.

X-Ray Diffraction (XRD)

XRD is used to identify the crystalline structure of the different polymorphs by analyzing the diffraction pattern of X-rays scattered by the crystal lattice. Each polymorph has a unique diffraction pattern.

Experimental Workflow for XRD Analysis:





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 504-40-5 CAS MSDS (1,3-DISTEARIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. larodan.com [larodan.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Structure and transformation of low-temperature phases of 1,3-distearoyl-2-oleoyl glycerol | Semantic Scholar [semanticscholar.org]
- 5. The binary phase behavior of 1,3-dicaproyl-2-stearoyl-sn-glycerol and 1,2-dicaproyl-3-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Distearin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120778#thermodynamic-properties-of-1-3-distearin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com